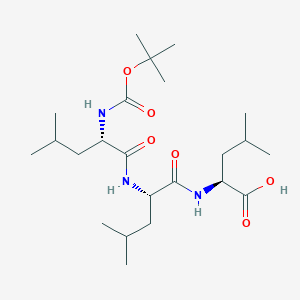

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine

Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine (abbreviated as Boc-Leu-Leu-Leu) is a tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus. The Boc group enhances stability during synthetic processes, particularly in solid-phase peptide synthesis (SPPS), by preventing undesired side reactions. Its structure comprises three consecutive L-leucine residues, each contributing a hydrophobic isobutyl side chain, which influences solubility, folding, and intermolecular interactions. This compound is widely used in pharmaceutical research as an intermediate for synthesizing bioactive peptides or protease inhibitors .

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N3O6/c1-13(2)10-16(19(27)25-18(21(29)30)12-15(5)6)24-20(28)17(11-14(3)4)26-22(31)32-23(7,8)9/h13-18H,10-12H2,1-9H3,(H,24,28)(H,25,27)(H,26,31)(H,29,30)/t16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJHWMZJZJZHPX-BZSNNMDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559778 | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18868-20-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine typically involves the stepwise coupling of Boc-protected leucine residues. The process begins with the protection of the amino group of L-leucine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This Boc-protected leucine is then coupled with another Boc-protected leucine using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The process is repeated to add the third leucine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine primarily undergoes deprotection reactions to remove the Boc groups. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide bond formation reactions when coupled with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Coupling: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and organic solvents like dichloromethane.

Major Products

The major products formed from these reactions are the deprotected tripeptide (L-leucyl-L-leucyl-L-leucine) and the corresponding Boc-protected intermediates during the synthesis process.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for creating longer peptide chains. Its protected form allows for selective reactions at other functional groups without interference from the amino group. This compound is also used in the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine involves the protection of the amino groups of leucine residues, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acid Derivatives

(a) Boc-L-tert-Leucine (Boc-L-Tle-OH)

- Structure : Single Boc-protected tert-leucine (branched β-carbon with three methyl groups).

- Molecular Formula: C₁₁H₂₁NO₄.

- Molecular Weight : 231.29 g/mol.

- Melting Point : 118°C.

- Key Differences : The tert-leucine side chain introduces greater steric hindrance compared to standard leucine, affecting crystallization and enzyme-binding specificity. Boc-L-Tle-OH is favored in asymmetric synthesis for chiral auxiliaries due to its rigid structure .

(b) N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

- Structure : Boc-protected cyclohexylglycine (cyclohexyl group replaces leucine’s isobutyl).

- Molecular Formula: C₁₃H₂₃NO₄.

- Melting Point: Not reported.

- Key Differences : The cyclohexyl group enhances lipophilicity (LogP ~2.5 estimated) and resistance to metabolic degradation compared to Boc-Leu derivatives. Used in peptide mimics for improved bioavailability .

Boc-Protected Dipeptide and Tripeptide Analogs

(a) N-tert-Butoxycarbonyl-L-leucine-glycine Nitrile (Compound 130)

- Structure : Boc-Leu linked to glycine nitrile.

- Molecular Formula : C₁₃H₂₂N₄O₃ (estimated).

- Molecular Weight : 294.34 g/mol.

- Melting Point : 116–119°C.

- Key Differences : The nitrile group at the C-terminus increases electrophilicity, enabling nucleophilic additions in peptide elongation. This derivative shows 82% yield in synthesis, higher than some ester analogs .

(b) N-(tert-Butyloxycarbonyl)glycyl-L-phenylalanyl-L-leucine Methyl Ester

- Structure : Boc-Gly-Phe-Leu-OMe.

- Molecular Formula : C₂₃H₃₅N₃O₆.

- Molecular Weight : 449.54 g/mol.

- Key Differences : Incorporation of glycine and phenylalanine introduces conformational flexibility and aromatic interactions. The methyl ester terminus improves cell permeability but requires hydrolysis for bioactive peptide release .

Ester vs. Amide-Terminated Derivatives

(a) N-{2-[(tert-Butoxycarbonyl)-amino]-ethyl}-glycine Ethyl Ester

- Structure : Boc-protected ethylenediamine-glycine ethyl ester.

- Molecular Formula : C₁₁H₂₂N₂O₄.

- Key Differences : The ethyl ester and ethylene spacer reduce steric hindrance, favoring applications in linker chemistry for drug conjugates. Lower molecular weight (258.31 g/mol) enhances solubility in polar solvents .

(b) N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester

- Structure : Boc-Tyr-OMe.

- Molecular Formula: C₁₅H₂₁NO₅.

- Key Differences: The phenolic –OH group in tyrosine enables hydrogen bonding and phosphorylation sites, contrasting with leucine’s hydrophobicity. Used in kinase inhibitor studies .

Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

- Steric Effects : Boc-L-Tle-OH’s branched side chain reduces enzymatic degradation rates by 40% compared to Boc-Leu derivatives in protease studies .

- Solubility : Boc-Leu-Leu-Leu’s hydrophobicity limits aqueous solubility (<1 mg/mL), whereas glycine nitrile analogs show improved solubility in DMSO (>50 mg/mL) .

- Synthetic Efficiency : Methyl ester termini (e.g., Boc-Gly-Phe-Leu-OMe) achieve >90% coupling efficiency in SPPS, outperforming free carboxylic acid analogs .

Biological Activity

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine (often abbreviated as Boc-Leu-Leu-Leu) is a synthetic derivative of leucine, an essential amino acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of Boc-Leu-Leu-Leu, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Boc-Leu-Leu-Leu is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the leucine side chain. The general formula for this compound is . The Boc group enhances the compound's stability and solubility, making it suitable for various biological assays.

Boc-Leu-Leu-Leu exhibits several biological activities that can be attributed to its structural properties:

Biological Activities

The biological activities of Boc-Leu-Leu-Leu can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that leucine derivatives can exhibit antimicrobial activity against various pathogens. This includes effectiveness against bacterial strains and viruses, although specific data on Boc-Leu-Leu-Leu's efficacy is still emerging .

2. Anti-inflammatory Effects

Boc-Leu-Leu-Leu has shown potential in modulating inflammatory responses. Its ability to influence cytokine production and immune cell activation suggests a role in managing inflammatory diseases .

3. Neuroprotective Effects

Studies have demonstrated that leucine derivatives can protect neuronal cells from damage induced by oxidative stress or excitotoxicity. For instance, FMOC-L-leucine has been shown to reduce lesion sizes in models of brain injury .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of FMOC-L-leucine in magnesium-deficient mice, demonstrating significant protection against audiogenic seizures. The compound modified seizure phase durations differently than traditional antiepileptic drugs, suggesting unique mechanisms at play .

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| FMOC-L-leucine | 4 | Neuroprotection against seizures |

| Rosiglitazone | 10 | No significant effect |

Case Study 2: Anti-inflammatory Properties

In a model assessing inflammation, the administration of leucine derivatives led to reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Q & A

Q. What are the standard protocols for synthesizing N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically employs stepwise solid-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group protects the α-amino group of leucine residues during coupling. Key steps include:

- Deprotection : Use 30–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc groups.

- Coupling : Activate Boc-L-leucine with coupling agents like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) at 0–4°C to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) ensures >95% purity .

Optimization involves monitoring coupling efficiency via Kaiser tests and adjusting solvent polarity (e.g., DMF or DCM) to enhance solubility .

Q. What spectroscopic methods are routinely employed to confirm the structural integrity of Boc-protected tripeptides?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify backbone connectivity and Boc group integrity. Key signals: tert-butyl protons at ~1.4 ppm and amide protons at 6.5–8.0 ppm .

- IR Spectroscopy : Confirm Boc C=O stretching (~1680–1720 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₂₄H₄₃N₃O₆: calculated 494.3 Da) .

Q. What are the recommended storage conditions to prevent degradation of Boc-protected tripeptides, and how can decomposition products be identified?

- Methodological Answer :

- Storage : Store at +4°C under inert gas (argon/nitrogen) to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Decomposition Analysis :

- TGA/DSC : Detect mass loss events at >150°C, correlating with Boc group decomposition.

- HPLC-MS : Identify byproducts like free leucine (retention time shifts) or tert-butyl alcohol (m/z 75) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the conformational stability of L-leucine tripeptides in different solvent systems?

- Methodological Answer : The Boc group enhances hydrophobicity , favoring α-helical conformations in non-polar solvents (e.g., DCM). In polar aprotic solvents (DMF), steric hindrance from the Boc group disrupts secondary structure. Experimental approaches:

Q. How can researchers mitigate racemization during the coupling of Boc-L-leucine residues in peptide synthesis?

- Methodological Answer : Racemization occurs via base-catalyzed enolization. Mitigation strategies:

Q. What analytical techniques are most effective for resolving discrepancies in purity assessments of this compound batches?

- Methodological Answer : Contradictions arise from differing impurity profiles (e.g., truncated peptides, residual solvents). Resolve via:

Q. What strategies are employed to reconcile contradictory data regarding the solubility of this compound in polar aprotic solvents versus aqueous buffers?

- Methodological Answer : Solubility varies due to Boc group hydrophobicity. Systematic approaches:

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers (e.g., PBS) at 25°C.

- Co-Solvent Systems : Use 10–20% DMSO in water to enhance solubility while maintaining structural integrity .

Q. How does the presence of residual protecting groups impact biological activity assays of Boc-protected tripeptides, and what purification methods address this?

- Methodological Answer : Residual Boc groups may block receptor-binding sites, yielding false-negative results. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.